An In-depth Technical Guide to Substituted 2-Aminopyridines: A Case Study on 2-Amino-4-methylpyridine
An In-depth Technical Guide to Substituted 2-Aminopyridines: A Case Study on 2-Amino-4-methylpyridine
A Note on the Target Compound: Initial searches for "4-Isopropylpyridin-2-amine" did not yield a specific, registered CAS number in publicly accessible chemical databases. This suggests that the compound may not be commercially available or extensively documented. Therefore, this guide will focus on the closely related and well-characterized compound, 2-Amino-4-methylpyridine (CAS No. 695-34-1), also known as 2-amino-4-picoline. This molecule serves as an excellent proxy for understanding the chemical properties, synthesis, and applications of substituted 2-aminopyridines in research and drug development.
Introduction: The Versatility of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring, make it a valuable component in the design of pharmacologically active molecules.[1] The presence of two nucleophilic nitrogen atoms allows for a wide range of chemical transformations, enabling the construction of complex heterocyclic systems.[1][2]
Substituted 2-aminopyridines, such as 2-amino-4-methylpyridine, are of particular interest as they allow for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability.[3] These modifications are crucial in the optimization of lead compounds during the drug discovery process. The 2-aminopyridine framework is found in a number of approved drugs and clinical candidates, highlighting its importance in the development of new therapeutics for a variety of diseases, including neurological disorders and cancer.[4][5]
Physicochemical Properties of 2-Amino-4-methylpyridine
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Amino-4-methylpyridine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 695-34-1 | [6] |
| Molecular Formula | C₆H₈N₂ | [6] |
| Molecular Weight | 108.14 g/mol | [6] |
| Appearance | Light yellow to beige to brown flakes, crystals, crystalline flakes or powder | [6] |
| Melting Point | 96-100 °C | [6] |
| Boiling Point | 230 °C | |
| Solubility | Freely soluble in water, lower alcohols, and DMF; slightly soluble in aliphatic hydrocarbons and petroleum ether. | |
| Purity | Typically ≥98% | [6] |
Synthesis of 2-Amino-4-methylpyridine
The synthesis of substituted pyridines is a well-established area of organic chemistry, with several methodologies available. A common approach for the synthesis of 2-amino-4-methylpyridine involves a multi-step process starting from readily available precursors. One patented method describes a synthesis route that avoids the use of harsh nitrating agents, which can lead to the formation of difficult-to-separate byproducts.[7]
A representative synthetic pathway is outlined below. This process involves the formation of a substituted furan, which is then converted to the desired pyridine derivative.
Experimental Protocol: Synthesis of 2-Amino-4-methylpyridine (Illustrative)
The following is a generalized protocol based on a patented synthetic method.[7]
Step 1: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine
-
Dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF).
-
Add a water-removing agent and formamide to the solution.
-
Introduce ammonia gas and heat the mixture to reflux for 24 hours.
-
After cooling, adjust the pH to 2 with dilute hydrochloric acid.
-
Extract with ethyl acetate and retain the aqueous phase.
-
Neutralize the aqueous phase with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Concentrate and dry the organic phase to yield 2-amino-3-hydroxy-4-methylpyridine.
Step 2: Synthesis of 2-Amino-3-chloro-4-methylpyridine
-
Add 2-amino-3-hydroxy-4-methylpyridine, phosphorus trichloride, and an acid-binding agent to dichloroethane.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and add it to ice water.
-
Decolorize the solution and adjust the pH to neutral.
-
Extract the product with ethyl acetate.
-
Concentrate and dry the organic phase to yield 2-amino-3-chloro-4-methylpyridine.
Step 3: Synthesis of 2-Amino-4-methylpyridine
-
Dissolve 2-amino-3-chloro-4-methylpyridine in a suitable solvent.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate.
-
Purify the crude product by recrystallization or chromatography to obtain 2-amino-4-methylpyridine.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyridine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its ability to act as a bioisostere for other aromatic systems, coupled with its hydrogen bonding capabilities, makes it a valuable tool for medicinal chemists.
As a Key Building Block: 2-Amino-4-methylpyridine serves as a starting material for the synthesis of more complex heterocyclic systems with diverse biological activities.[1] The presence of the amino group allows for a variety of coupling reactions to introduce different substituents and build larger molecular frameworks.
Pharmacological Activities: Derivatives of 2-amino-4-methylpyridine have been investigated for a range of therapeutic applications. Notably, they have been explored as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[5] The development of selective iNOS inhibitors is a key area of research for the treatment of inflammatory diseases.
The broader class of aminopyridines has also found applications in treating neurological conditions. For example, 4-aminopyridine is used to improve walking in patients with multiple sclerosis.[4][8] While the specific applications of 2-amino-4-methylpyridine in this area are less documented, its structural similarity to other neurologically active aminopyridines suggests potential for further investigation.
Safety and Handling
As with any chemical reagent, proper handling and storage of 2-amino-4-methylpyridine are essential to ensure safety in a laboratory setting. The compound is classified as toxic if swallowed or in contact with skin.[6]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Skull and Crossbones | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Skull and Crossbones | Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Skull and Crossbones | Danger | H331: Toxic if inhaled |
| Specific Target Organ Toxicity | Health Hazard | Danger | H373: May cause damage to organs through prolonged or repeated exposure |
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid breathing dust.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11] Wash hands thoroughly after handling.[9][11]
-
Storage: Store in a tightly closed container in a cool, dry place.[9][10] The compound is hygroscopic and should be stored under an inert atmosphere.
-
In case of exposure:
Conclusion
While the specific compound 4-isopropylpyridin-2-amine remains elusive in common chemical databases, the study of its close analogue, 2-amino-4-methylpyridine, provides significant insights into the properties and applications of this class of molecules. The 2-aminopyridine scaffold is a powerful tool in the arsenal of medicinal chemists, offering a versatile platform for the design and synthesis of novel therapeutic agents. A comprehensive understanding of the chemistry, synthesis, and safe handling of these compounds is crucial for their effective utilization in the ongoing quest for new and improved medicines.
References
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[8] Judge, S. I., & Bever, C. T., Jr. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Expert Opinion on Pharmacotherapy, 20(11), 1305-1315. [Link]
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[14] Royal Society of Chemistry. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Retrieved January 25, 2026, from [Link]
[3] National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Retrieved January 25, 2026, from [Link]
[5] ACS Publications. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
[11] Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved January 25, 2026, from [Link]
[15] National Center for Biotechnology Information. (n.d.). N-(1-methyl-2-pyridin-4-ylethyl)pyrimidin-2-amine. PubChem. Retrieved January 25, 2026, from [Link]
[7] Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Retrieved January 25, 2026, from
[16] National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved January 25, 2026, from [Link]
[10] Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved January 25, 2026, from [Link]
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